molecular formula C70H76N10O16 B1250902 Ergomar (TN)

Ergomar (TN)

Cat. No.: B1250902
M. Wt: 1313.4 g/mol
InChI Key: CJMJLDQKTOJACI-URLDBTSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergomar® (ergotamine tartrate) is a peptide ergot alkaloid derived from the ergoline nucleus produced by the fungus Claviceps purpurea . It is approved for the acute treatment of migraine and cluster headaches through sublingual administration (2 mg per tablet) . Its mechanism involves vasoconstriction of dilated cranial arteries and modulation of serotonin (5-HT) receptors, particularly 5-HT1B/1D, to reduce neurogenic inflammation .

Properties

Molecular Formula

C70H76N10O16

Molecular Weight

1313.4 g/mol

IUPAC Name

(9R)-N-[(2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/2C33H35N5O5.C4H6O6/c2*1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;5-1(3(7)8)2(6)4(9)10/h2*3-6,8-11,15,17,21,25-27,34,42H,7,12-14,16,18H2,1-2H3,(H,35,39);1-2,5-6H,(H,7,8)(H,9,10)/t2*21-,25?,26+,27?,32-,33+;1-,2-/m111/s1

InChI Key

CJMJLDQKTOJACI-URLDBTSJSA-N

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@H]5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Data Table

Compound Class Mechanism Indications Dosing Limits Key Risks
Ergomar® Ergot alkaloid 5-HT1B/1D agonist, vasoconstriction Migraine, cluster headaches 3 tablets/day, 5/week Peripheral ischemia, fibrosis
Dihydroergotamine Ergot derivative 5-HT agonist (less α-adrenergic) Migraine, cluster headaches 4 mg/day (intranasal) Nausea, nasal congestion
Sumatriptan Triptan Selective 5-HT1B/1D agonist Migraine 200 mg/day Chest tightness, dizziness
Cafergot Ergot + caffeine Enhances ergotamine absorption Migraine 4 tablets/day, 10/week Anxiety, ergot toxicity

Q & A

Basic Research Questions

Q. How can researchers formulate rigorous research questions for studying Ergomar (TN) in preclinical models?

  • Methodological Answer : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

  • Population: Specific cell lines or animal models sensitive to Ergomar (TN).
  • Intervention: Dosage ranges and administration routes.
  • Comparison: Placebo or standard therapeutic controls.
  • Outcome: Biomarker quantification (e.g., receptor binding efficiency).
    Ensure alignment with gaps in existing literature, such as understudied pharmacokinetic properties .

Q. What experimental design considerations are critical for reproducibility in Ergomar (TN) studies?

  • Methodological Answer :

  • Control Groups : Include positive/negative controls to validate assay sensitivity.

  • Blinding : Implement double-blind protocols to reduce bias in outcome assessment.

  • Sample Size : Use power analysis (e.g., G*Power software) to determine minimum sample size for statistical significance.

  • Replicates : Conduct technical and biological triplicates to account for variability.
    Document these parameters in the Materials and Methods section using standardized templates (Table 1) .

    Table 1 : Key Components of Experimental Design

    ComponentDescriptionExample for Ergomar (TN)
    ControlsBaseline comparatorsVehicle-only treated cells
    BlindingMasking of treatment groupsRandomization by lab technician
    ReplicatesRepeat measurementsN=6 mice per dose group

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Ergomar (TN)’s mechanism of action across studies?

  • Methodological Answer : Perform sensitivity analysis to identify variables influencing outcomes:

  • Assay Conditions : Compare pH, temperature, or solvent differences between studies.
  • Model Systems : Evaluate species-specific receptor affinities (e.g., human vs. murine models).
  • Data Normalization : Apply standardized metrics (e.g., fold-change relative to controls).
    Publish limitations sections to clarify confounding factors, such as batch effects in cell culture .

Q. What ethical and methodological safeguards are required for mobile-based data collection in Ergomar (TN) clinical trials?

  • Methodological Answer : Adhere to ESOMAR/GRBN guidelines for mobile research:

  • Informed Consent : Disclose data usage purposes and ensure voluntary participation via opt-in mechanisms.
  • Data Minimization : Collect only essential parameters (e.g., symptom logs, adherence metrics).
  • Privacy Protection : Anonymize datasets and avoid geolocation tracking unless critical to the study.
    Validate compliance through third-party audits and transparent reporting in Technical Details sections .

Q. How should researchers address sampling bias in population-based studies of Ergomar (TN) efficacy?

  • Methodological Answer :

  • Stratified Sampling : Divide populations into subgroups (e.g., age, comorbidities) to ensure representativeness.
  • Quota Documentation : Record recruitment criteria (e.g., exclusion of immunocompromised individuals).
  • Weighting Adjustments : Apply post-hoc statistical weights to correct for over/under-sampled demographics.
    Reference ICC/ESOMAR Code Article 7c for data proportionality and relevance .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response relationships in Ergomar (TN) studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • ANOVA with Post-Hoc Tests : Compare multiple dose groups using Tukey’s HSD.
  • Survival Analysis : Kaplan-Meier curves for longitudinal toxicity assessments.
    Provide raw data in supplementary materials to enable meta-analyses .

Q. How can researchers ensure transparency when using AI tools in Ergomar (TN) data interpretation?

  • Methodological Answer :

  • Algorithm Disclosure : Specify AI models (e.g., random forest, neural networks) and training datasets.
  • Bias Mitigation : Report steps taken to address overfitting or dataset imbalances.
  • Human Oversight : Require peer validation of AI-generated hypotheses.
    Follow ICC/ESOMAR Revised Code Article (e) for disclosing AI usage in publications .

Ethical and Compliance Considerations

Q. What are the obligations for storing and sharing Ergomar (TN) research data under ESOMAR guidelines?

  • Methodological Answer :

  • Data Retention : Preserve datasets only for the duration necessary (e.g., 5 years post-publication).
  • Access Protocols : Use repositories like Figshare or Zenodo with embargo options.
  • Consent Documentation : Archive signed consent forms separately from anonymized data.
    Align with ESOMAR Data Protection Checklist for cross-jurisdictional compliance .

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